molecular formula C22H41NO4 B1665862 Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester CAS No. 873079-69-7

Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester

Cat. No. B1665862
M. Wt: 383.6 g/mol
InChI Key: FMFKQXKYWWJNJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This compound contains a total of 67 bonds, including 26 non-H bonds, 3 multiple bonds, 20 rotatable bonds, 3 double bonds, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aliphatic ketone . It consists of 68 atoms: 41 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Scientific Research Applications

Pest Control Agents

A study explored the use of ester derivatives, specifically juvenogens (biochemically activated insect hormonogenic compounds), in insect pest control. This involved synthesizing ester derivatives from biologically active alcohols, including butanoic acid esters, with potential applications in controlling insect populations (Wimmer et al., 2007).

Polymer Science

In the field of polymer science, new cyclic esters containing protected functional groups, including butanoic acid esters, were synthesized and homo- and copolymerized. These developments have implications for designing hydrophilic aliphatic polyesters, contributing to advancements in material science (Trollsås et al., 2000).

Organic Synthesis

Research in organic synthesis demonstrated the transformation of 2-cyclohexanone acetic acid ethyl ester oxime into corresponding amino esters. This process is important for understanding the synthesis of various organic compounds, including those involving butanoic acid esters (Clair et al., 1950).

Chemistry of Functional Compounds

In another study, 3-amino-4-(anilinothiomethylidene)-2-cyano-2-pentenedioic acid diethyl ester was reacted with various amines, leading to the formation of new compounds. This research is relevant in the broader context of understanding reactions involving butanoic acid esters (Winnik, 1995).

properties

IUPAC Name

ethyl 4-(2-oxohexadecanoylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h3-19H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFKQXKYWWJNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236282
Record name AX-048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester

CAS RN

873079-69-7
Record name AX-048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873079697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AX-048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AX-048
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8782Z45DLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester
Reactant of Route 2
Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester
Reactant of Route 3
Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester
Reactant of Route 4
Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester
Reactant of Route 5
Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester
Reactant of Route 6
Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester

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